molecular formula C19H23F3N4O B2707441 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1396887-43-6

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No.: B2707441
CAS No.: 1396887-43-6
M. Wt: 380.415
InChI Key: JBYSNMAUHUXTTH-UHFFFAOYSA-N
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Description

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a trifluoromethyl group, and a piperidine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the condensation of 3,5-dimethyl-1H-pyrazol-1-ylmethanol with an appropriate amine. The reaction conditions often require heating and the use of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The presence of the trifluoromethyl group can make the compound susceptible to oxidation reactions.

  • Reduction: : The piperidine ring can be reduced under certain conditions.

  • Substitution: : The pyrazole and piperidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, and bases like potassium hydroxide (KOH) are often employed.

Major Products Formed

The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups have been introduced.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be studied for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to a cascade of biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other pyrazole derivatives or piperidine-based molecules, but the presence of the trifluoromethyl group and the specific substitution pattern sets it apart.

List of Similar Compounds

  • 3,5-Dimethyl-1H-pyrazol-4-amine

  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine

  • 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole

  • 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid

Properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O/c1-13-11-14(2)26(24-13)12-15-7-9-25(10-8-15)18(27)23-17-6-4-3-5-16(17)19(20,21)22/h3-6,11,15H,7-10,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYSNMAUHUXTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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